

application of 2,3-Dihydrobenzofuran-4-carboxylic acid in medicinal chemistry

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-4-carboxylic acid

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An in-depth guide for researchers, scientists, and drug development professionals on the application of **2,3-Dihydrobenzofuran-4-carboxylic acid** in medicinal chemistry.

Introduction: The Privileged Scaffold in Drug Discovery

The 2,3-dihydrobenzofuran motif is a prominent heterocyclic scaffold frequently found in natural products and pharmacologically active molecules.^{[1][2]} Its rigid, planar structure combined with its synthetic accessibility has designated it as a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple, unrelated biological targets.^[3] This versatility makes it an attractive starting point for the design of novel therapeutics across various disease areas, including oncology, inflammation, and metabolic disorders.^{[2][3]}

Within this important class of compounds, **2,3-Dihydrobenzofuran-4-carboxylic acid** stands out as a particularly valuable synthetic intermediate. The carboxylic acid functional group at the 4-position serves as a versatile chemical handle, allowing for the systematic elaboration of the core scaffold into diverse libraries of compounds for biological screening. While the carboxylic acid itself can be a key pharmacophoric element, its primary utility lies in its ability to be converted into amides, esters, and other functional groups, enabling medicinal chemists to fine-tune the physicochemical properties and biological activity of the parent molecule.^{[4][5]}

Core Applications in Medicinal Chemistry

The 2,3-dihydrobenzofuran scaffold has been successfully exploited to develop inhibitors for several important drug targets. The 4-carboxylic acid derivative is an ideal starting material for accessing these and other target classes.

Anticancer Agents

The dihydrobenzofuran nucleus is a cornerstone in the development of novel anticancer therapeutics, primarily through the inhibition of key enzymes involved in cancer cell proliferation and DNA repair.

- **PARP-1 Inhibition:** Poly(ADP-ribose)polymerase-1 (PARP-1) is a critical enzyme in the base excision repair pathway of single-strand DNA breaks. Inhibiting PARP-1 in cancers with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to synthetic lethality. Structure-activity relationship (SAR) studies on 2,3-dihydrobenzofuran-7-carboxamides have demonstrated potent PARP-1 inhibition.^{[6][7]} The amide functionality is crucial for binding to the nicotinamide-binding pocket of the enzyme. **2,3-Dihydrobenzofuran-4-carboxylic acid** provides a direct precursor to synthesize analogous 4-carboxamide derivatives, allowing for exploration of a different substitution pattern on the benzofuran ring to optimize potency and selectivity.
- **NF-κB Pathway Inhibition:** The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide have shown potent cytotoxic activities against various human cancer cell lines by inhibiting NF-κB transcriptional activity.^{[2][8]} The amide linkage is essential for this activity. By starting with the 4-carboxylic acid isomer, researchers can generate novel chemical space for NF-κB inhibitors.

Anti-Inflammatory Agents

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders.

- **mPGES-1 Inhibition:** Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a terminal synthase that catalyzes the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. The 2,3-dihydrobenzofuran scaffold has been identified as a promising platform for designing mPGES-1 inhibitors.^[3] Molecular docking and biochemical

screening have shown that derivatives can effectively occupy the enzyme's active site. The carboxylic acid moiety can be used to establish key interactions or serve as an anchor point for building out fragments that target specific sub-pockets within the enzyme.

Agents for Metabolic Diseases

- PPAR α Agonism: Peroxisome proliferator-activated receptor alpha (PPAR α) is a nuclear receptor that regulates lipid metabolism. Fibrates, a class of PPAR α agonists, are used clinically to treat dyslipidemia. A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective PPAR α agonists.^[9] The carboxylic acid is critical for binding to the receptor's ligand-binding domain. Synthesizing and testing the 4-carboxylic acid isomer and its derivatives would be a logical next step to explore the SAR and potentially discover agonists with a different selectivity profile (e.g., for PPAR γ or PPAR δ).

Data Summary: Biological Activity of Dihydrobenzofuran Derivatives

The following table summarizes the reported biological activities for various 2,3-dihydrobenzofuran derivatives, illustrating the therapeutic potential of the scaffold.

Derivative Class	Target	Key Compound Example	Activity (IC ₅₀)	Therapeutic Area	Reference
Dihydrobenzo furan-7-carboxamide	PARP-1	DHBF-7-carboxamide	9.45 μM	Oncology	[6]
Dihydrobenzo furan-3-one-7-carboxamide	PARP-1	3',4'-dihydroxybenzylidene derivative (58)	0.531 μM	Oncology	[6] [7]
Dihydrobenzo furan-2-carboxamide	NF-κB / Cytotoxicity	Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide	GI ₅₀ : 2.20 - 5.86 μM (various cell lines)	Oncology	[2] [8]
Dihydrobenzo furan Analogs	mPGES-1	Compound 20	5.3 μM	Inflammation/ Oncology	[3]
Dihydrobenzo furan-2-carboxylic Acid	PPARα	N/A	EC ₅₀ : 3 nM	Metabolic Disease	[9]

Experimental Protocols & Methodologies

The true value of **2,3-Dihydrobenzofuran-4-carboxylic acid** lies in its role as a versatile starting material. Below are detailed protocols for its conversion into libraries of amides and esters for screening.

Protocol 1: Synthesis of a 2,3-Dihydrobenzofuran-4-carboxamide Library

This protocol describes the parallel synthesis of an amide library from **2,3-Dihydrobenzofuran-4-carboxylic acid** and a diverse set of primary and secondary amines using a standard

peptide coupling reagent.

Causality: Amide bond formation is a cornerstone of medicinal chemistry, transforming a polar carboxylic acid into a more diverse and often more cell-permeable amide. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen as the coupling reagent due to its high efficiency, low rate of racemization for chiral substrates, and compatibility with a wide range of functional groups. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

Materials:

- **2,3-Dihydrobenzofuran-4-carboxylic acid** (1.0 eq)
- A diverse library of primary/secondary amines (1.1 eq each)
- HATU (1.2 eq)
- DIPEA (3.0 eq)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- 96-well reaction block or individual reaction vials

Procedure:

- Stock Solution Preparation: Prepare a 0.5 M stock solution of **2,3-Dihydrobenzofuran-4-carboxylic acid** in anhydrous DMF. Prepare a 0.6 M stock solution of HATU in anhydrous DMF. Prepare a 1.5 M stock solution of DIPEA in anhydrous DMF.

- Amine Plating: To each well of a 96-well block (or to individual vials), add the corresponding amine (1.1 eq). If the amines are solids, they can be pre-weighed. If they are liquids, they can be added as solutions in DMF.
- Acid & Reagent Addition: To each well/vial containing an amine, add the **2,3-Dihydrobenzofuran-4-carboxylic acid** stock solution (1.0 eq).
- Activation & Coupling: Add the HATU stock solution (1.2 eq) to each well, followed immediately by the DIPEA stock solution (3.0 eq).
- Reaction: Seal the reaction block/vials and shake at room temperature for 12-16 hours.
- Workup:
 - Dilute the contents of each well with EtOAc (approx. 10 volumes).
 - Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.
 - Dry the organic layers over anhydrous MgSO₄.
- Purification & Analysis:
 - Filter off the MgSO₄.
 - Concentrate the solvent in vacuo.
 - The crude products can be purified by preparative HPLC or flash chromatography.
 - Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR.

Protocol 2: Fischer Esterification to Synthesize Methyl 2,3-Dihydrobenzofuran-4-carboxylate

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester, a common derivative for modifying solubility or blocking the acidic site.

Causality: Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. Using a large excess of the alcohol (methanol) drives the reaction to completion according to Le Châtelier's principle. Sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid to make it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Materials:

- **2,3-Dihydrobenzofuran-4-carboxylic acid** (1.0 eq)
- Methanol (MeOH, large excess, serves as solvent)
- Concentrated Sulfuric Acid (H_2SO_4 , catalytic amount, e.g., 0.1 eq)
- Diethyl ether or EtOAc
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)

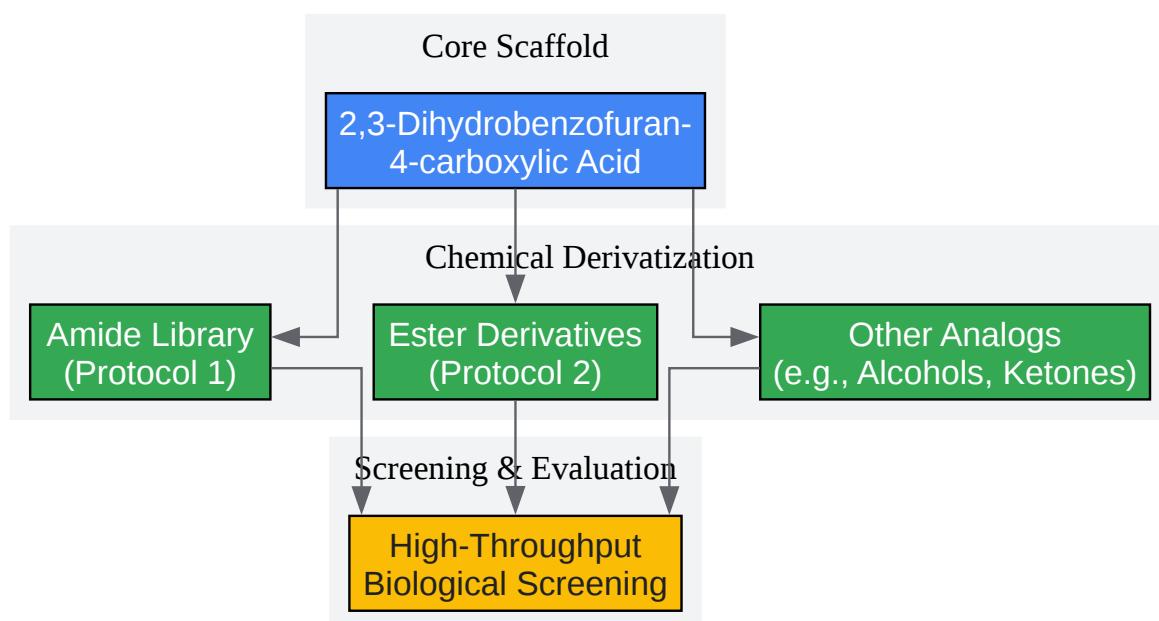
Procedure:

- Reaction Setup: Dissolve **2,3-Dihydrobenzofuran-4-carboxylic acid** in methanol in a round-bottom flask equipped with a reflux condenser.
- Catalyst Addition: Carefully add the concentrated sulfuric acid dropwise to the solution while stirring.
- Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
- Quenching & Extraction:
 - Allow the mixture to cool to room temperature.
 - Slowly pour the reaction mixture into a separatory funnel containing cold water.
 - Extract the aqueous layer with diethyl ether or EtOAc (3x).

- Washing:
 - Combine the organic extracts.
 - Carefully wash the organic layer with saturated NaHCO_3 solution until effervescence ceases. This neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.
 - Wash with brine (1x).
- Drying & Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude methyl ester.
- Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

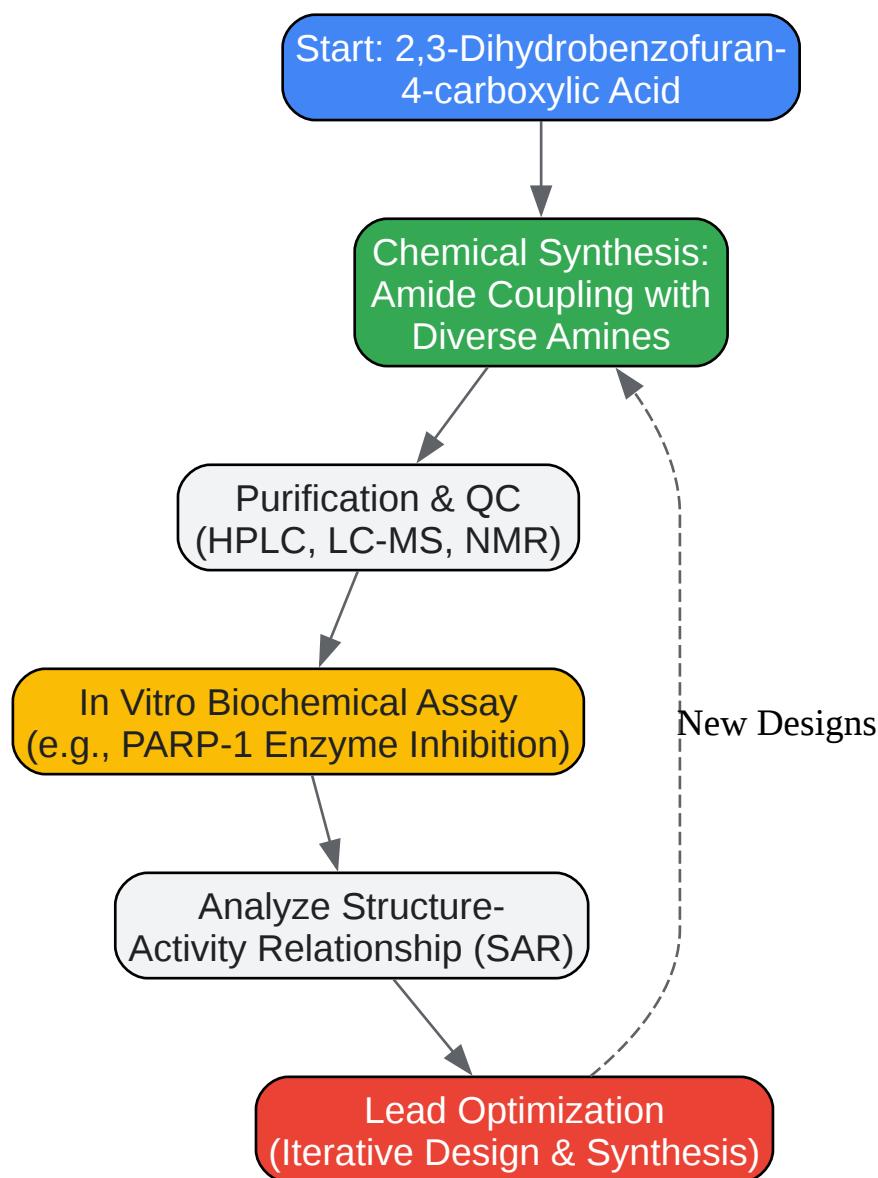
Visualizing the Workflow

The following diagrams illustrate the central role of **2,3-Dihydrobenzofuran-4-carboxylic acid** in a typical medicinal chemistry campaign.



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Caption: Synthetic utility of the core scaffold.

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Caption: Drug discovery workflow.

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